2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide
Description
2-(4-Fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide is a structurally complex acetamide derivative featuring a 4-fluorophenoxy group linked to a piperazine-ethyl backbone. Its design integrates pharmacophores known for targeting central nervous system (CNS) receptors, particularly melatonergic (MT1/MT2) and serotoninergic receptors, due to the presence of the 4-phenylpiperazine moiety and fluorinated aromatic systems . The compound’s synthesis typically involves reductive N-alkylation or coupling reactions, as seen in structurally related analogs .
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c21-17-6-8-19(9-7-17)26-16-20(25)22-10-11-23-12-14-24(15-13-23)18-4-2-1-3-5-18/h1-9H,10-16H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIXCBQCUMSSHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)COC2=CC=C(C=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide typically involves a multi-step process. One common method includes the reaction of 4-fluorophenol with an appropriate acylating agent to form 4-fluorophenoxyacetyl chloride. This intermediate is then reacted with 2-(4-phenylpiperazin-1-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The fluorophenoxy group and acetamide linkage undergo oxidation under controlled conditions.
| Reaction Site | Reagents/Conditions | Product | Observations | Source |
|---|---|---|---|---|
| Fluorophenoxy ring | KMnO₄, H₂SO₄, 60°C | Oxidized quinone derivatives | Requires acidic media | |
| Acetamide carbonyl | CrO₃, acetic acid | Carboxylic acid formation | Moderate selectivity |
Oxidation of the fluorophenoxy moiety generates electrophilic intermediates, while the acetamide carbonyl may form carboxylic acids under strong oxidizers.
Reduction Reactions
Reduction targets the acetamide group and aromatic rings.
| Reaction Site | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetamide to amine | LiAlH₄, anhydrous ether | 2-(4-fluorophenoxy)ethylamine derivative | 65% | |
| Aromatic ring | H₂, Pd/C (10 atm) | Hydrogenated cyclohexane derivatives | 52% |
LiAlH₄ selectively reduces the acetamide to a primary amine, while catalytic hydrogenation saturates aromatic rings.
Hydrolysis Reactions
The acetamide bond is susceptible to hydrolysis under acidic or basic conditions.
| Conditions | Reagents | Product | Rate Constant (k) | Source |
|---|---|---|---|---|
| Acidic (HCl, 100°C) | 6M HCl | 2-(4-fluorophenoxy)acetic acid | 1.2 × 10⁻³ min⁻¹ | |
| Basic (NaOH, 80°C) | 4M NaOH | Sodium salt of acetic acid derivative | 8.5 × 10⁻⁴ min⁻¹ |
Acidic hydrolysis proceeds faster due to protonation of the amide carbonyl, enhancing electrophilicity .
Substitution Reactions
The piperazine nitrogen and fluorophenoxy group participate in nucleophilic substitutions.
Methylation of the piperazine nitrogen occurs regioselectively, while the fluorine atom undergoes aromatic substitution under metal catalysis .
Stability Under Environmental Conditions
The compound’s stability is critical for storage and application.
Key Findings:
-
Synthetic Flexibility : Alkylation and substitution reactions enable modular structural modifications, particularly at the piperazine and acetamide regions .
-
Oxidative Sensitivity : The fluorophenoxy group requires protective measures during oxidation to prevent side reactions.
-
Hydrolytic Instability : Acidic conditions accelerate degradation, necessitating pH-controlled formulations .
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research indicates that compounds with a piperazine moiety, such as 2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide, may exhibit antidepressant properties. Studies have shown that similar compounds can interact with serotonin receptors, which are crucial in mood regulation. The presence of the 4-fluorophenoxy group enhances the binding affinity to these receptors, potentially leading to improved therapeutic outcomes in depressive disorders .
2. Anticonvulsant Properties
The compound has been evaluated for its anticonvulsant activity in preclinical studies. A study synthesized various derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide and assessed their effectiveness against seizures using models such as the maximal electroshock test (MES) and the subcutaneous pentylenetetrazole (scPTZ) test. Some derivatives demonstrated significant protective effects against induced seizures, suggesting that this compound could be a candidate for developing new antiepileptic drugs .
3. Neuroprotective Effects
Given its structural components, this compound may also possess neuroprotective effects. Research on related compounds has indicated that they can mitigate neuronal damage in various models of neurodegeneration. The piperazine structure is known for its ability to cross the blood-brain barrier, making it a suitable candidate for neuroprotective therapies .
Case Study 1: Antidepressant Efficacy
In a randomized clinical trial assessing the efficacy of a related piperazine derivative, researchers found significant improvements in depressive symptoms among participants treated with the compound compared to a placebo group. The study utilized standardized depression rating scales and reported a notable reduction in scores after eight weeks of treatment .
Case Study 2: Anticonvulsant Activity
A comparative study evaluated the anticonvulsant effects of various N-substituted phenylacetamides in rodent models. The study highlighted that compounds similar to this compound showed promising results in protecting against seizures induced by electrical stimulation and chemical agents. The findings suggested a potential for further development into clinical applications for epilepsy management .
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin receptors, which may contribute to its pharmacological effects. The compound may also modulate the activity of certain enzymes, leading to changes in biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazine-Based Acetamides
Piperazine derivatives are pivotal in modulating receptor affinity and pharmacokinetics. Below is a comparative analysis of key analogs:
Key Observations :
- Piperazine Substitution : The 4-phenyl group in the target compound enhances MT2 receptor interaction compared to pyrimidinyl () or sulfonyl () variants, which prioritize serotoninergic targets.
- Fluorination: The 4-fluorophenoxy group balances lipophilicity and metabolic stability, contrasting with brominated analogs (e.g., UCM924), which exhibit prolonged half-lives but reduced solubility .
- Biological Activity : Unlike antidiabetic acetamides (e.g., 3c), the target compound’s design aligns with CNS-targeted ligands, though its exact IC50 values remain uncharacterized in the literature .
Phenoxy and Aromatic Modifications
Variations in the phenoxy/arylacetamide moiety significantly influence target selectivity:
- 2-(4-Methoxyphenyl) Derivatives (e.g., 3a-c): Methoxy groups enhance α-glucosidase inhibition (IC50 = 69–87 µM) but reduce CNS penetration due to increased polarity .
- N-(4-Fluorophenyl)-2-chloroacetamide: A precursor for quinoline derivatives, this compound lacks piperazine but highlights the role of fluorophenyl groups in directing intermolecular interactions (e.g., hydrogen bonding) .
Physicochemical and Pharmacokinetic Profiles
- Water Solubility: The target compound’s 4-fluorophenoxy group likely improves solubility over non-fluorinated analogs (e.g., UCM765), though less than sulfonated piperazines () .
- Metabolic Stability : Piperazine N-methylation (as in ) or bromination (UCM924) reduces CYP450-mediated degradation, whereas the target compound’s unmodified piperazine may require further optimization .
Computational and Experimental Insights
- Molecular Modeling: Docking studies on related compounds (e.g., UCM765) suggest that the 4-fluorophenoxy group in the target compound may stabilize MT2 receptor interactions via hydrophobic packing and halogen bonding .
- 3D-QSAR Analysis: Substituent bulk at the phenoxy position (e.g., methoxy vs. nitro groups) correlates with inhibitory potency, as seen in antidiabetic analogs ().
Biological Activity
2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide is a synthetic compound that has garnered attention for its potential pharmacological properties, particularly in the fields of neuropharmacology and psychiatry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C20H24FN3O2
- Molecular Weight : 357.429 g/mol
- Functional Groups : It contains a fluorophenoxy group, an acetamide moiety, and a phenylpiperazine fragment.
The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems. Research indicates that compounds with similar structures often act as modulators of serotonin and dopamine receptors, which are crucial in regulating mood and behavior.
Key Mechanisms:
- Serotonin Receptor Modulation : The phenylpiperazine moiety is known to interact with serotonin receptors (5-HT), potentially enhancing serotonergic transmission.
- Dopamine Receptor Interaction : The compound may also exhibit affinity for dopamine receptors, contributing to its antidepressant effects.
Antidepressant Effects
Several studies have highlighted the antidepressant potential of this compound. For instance, analogs of phenylpiperazine derivatives have shown significant efficacy in animal models of depression. The modulation of serotonin pathways is believed to be a key factor in their effectiveness.
Anticonvulsant Activity
The anticonvulsant properties of similar compounds have been explored extensively. For example, derivatives containing the phenylpiperazine structure demonstrated protective effects in maximal electroshock (MES) tests, suggesting potential utility in treating epilepsy.
Comparative Analysis of Related Compounds
The table below summarizes the biological activities of related compounds that share structural similarities with this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-Methyl-N-[3-[4-(dimethylamino)phenyl]propionamide | Dimethylamino group; propionamide backbone | Antidepressant effects |
| 1-[3-[4-Fluorophenyl]-1-piperazinyl]-N,N-dimethylmethanamine | Piperazine ring; fluorophenol | Antidepressant properties |
| 1-[3-[Dimethylamino]propyl]-N-[3-fluorophenyl]acetamide | Dimethylamino; acetamide | Anticonvulsant activity |
Case Studies and Research Findings
Recent studies have provided insights into the pharmacological potential of this compound:
- Antidepressant Activity : A study conducted by Xia et al. demonstrated that compounds similar to this compound exhibited significant antidepressant effects in rodent models, with notable improvements in behavioral tests measuring despair and anhedonia .
- Anticonvulsant Efficacy : Another investigation focused on the anticonvulsant properties of phenylpiperazine derivatives found that certain analogs provided substantial protection against seizures in MES tests at doses ranging from 100 mg/kg to 300 mg/kg .
- Neuropharmacological Profiles : In vitro studies have indicated that related compounds can modulate neurotransmitter release and receptor activity, suggesting a multifaceted mechanism that could be leveraged for therapeutic applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide?
- Methodology :
- Step 1 : Prepare the phenoxyacetamide core via nucleophilic substitution between 4-fluorophenol and chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile).
- Step 2 : React the intermediate with 1-(2-aminoethyl)-4-phenylpiperazine using carbodiimide coupling agents (e.g., EDC/HOBt) to form the acetamide bond.
- Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane gradient) followed by recrystallization from ethanol .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : Assign peaks for fluorophenyl (δ 7.0–7.3 ppm), piperazine protons (δ 2.5–3.5 ppm), and acetamide carbonyl (δ ~170 ppm in ¹³C NMR).
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ matching the theoretical molecular weight (e.g., calculated for C₂₀H₂₃FN₃O₂: 364.18 g/mol).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What preliminary biological assays are suitable for evaluating this compound?
- In Vitro Screening :
- Receptor Binding Assays : Test affinity for serotonin (5-HT₁A) or dopamine receptors due to structural similarity to piperazine-containing ligands. Use radioligand displacement assays with CHO-K1 cells expressing human receptors .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay at concentrations 1–100 μM .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and bioactivity of structural analogs?
- Approach :
- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and optimize reaction pathways (e.g., amide bond formation).
- Docking Studies : Predict binding modes to target receptors (e.g., 5-HT₁A) using AutoDock Vina. Prioritize analogs with improved binding energy (<-8 kcal/mol).
- Machine Learning : Train models on existing SAR data to predict solubility and metabolic stability .
Q. How to resolve contradictions in reported biological activity across studies?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition.
- Root Cause Analysis :
- Assay Variability : Compare buffer conditions (e.g., ATP concentration, pH).
- Compound Stability : Test degradation in DMSO or aqueous media via LC-MS.
- Resolution : Validate activity using orthogonal assays (e.g., SPR for binding kinetics, functional cAMP assays for GPCR targets) .
Q. What strategies enhance selectivity for target receptors over off-target effects?
- Experimental Design :
- SAR Exploration : Synthesize analogs with modified fluorophenyl or piperazine substituents.
- Selectivity Profiling : Screen against a panel of 50+ receptors/enzymes (e.g., CEREP panel).
- Crystallography : Co-crystallize the compound with its target to identify critical binding interactions (e.g., hydrogen bonds with Asp116 in 5-HT₁A) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
